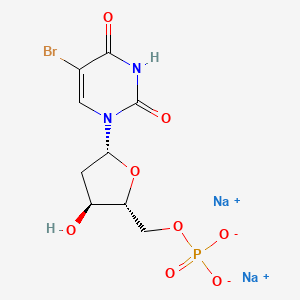
5-Bromo-2'-deoxy-5'-uridylic acid disodium salt
概要
説明
5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸): は、チミジンの合成ヌクレオシド類似体です。細胞増殖、DNA合成、さまざまな細胞プロセスを研究するために、科学研究で広く使用されています。この化合物は、細胞周期のS期にDNAに組み込まれる能力があるため、分子生物学、遺伝学、およびがん研究の分野で特に価値があります .
準備方法
合成経路と反応条件: 5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸)の合成は、通常、2’-デオキシウリジンの臭素化に続いてリン酸化を行います。臭素化は、制御された条件下で臭素または臭素化剤を使用して達成されます。リン酸化された生成物はその後、目的の化合物を得るために精製されます .
工業生産方法: 5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高純度と一貫性を確保するための厳格な品質管理対策が含まれます。この化合物は、多くの場合、結晶形で生産され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類:
置換反応: 5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸)の臭素原子は、求核置換反応を受ける可能性があります。
酸化と還元: この化合物は、酸化および還元反応に関与する可能性がありますが、これらの反応はあまり一般的ではありません。
一般的な試薬と条件:
臭素化剤: 初期の臭素化段階で使用されます。
リン酸化剤: リン酸基を導入するために使用されます。
溶媒: 一般的な溶媒には、水、エタノール、ジメチルスルホキシド(DMSO)が含まれます。
主な製品:
5-ブロモ-2’-デオキシウリジン: リン酸化前の主要な生成物。
5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸): リン酸化後の最終生成物.
4. 科学研究への応用
化学:
- DNA合成と細胞増殖研究の指標として使用されます。
- さまざまな化学修飾の影響を調べるためにDNAに組み込まれます .
生物学:
- 分裂細胞を標識するために、細胞生物学で広く使用されています。
- 細胞周期の進行を追跡し、増殖細胞を特定するのに役立ちます .
医学:
- 腫瘍の増殖と治療に対する反応を研究するために、がん研究で使用されます。
- がん治療において放射線増感剤として作用し、がん細胞への放射線の効果を高めます .
産業:
- 細胞増殖を検出するための診断ツールとアッセイの開発に役立ちます。
- 分子生物学研究用の研究試薬とキットの製造に使用されます .
科学的研究の応用
Chemistry:
- Used as a marker for DNA synthesis and cell proliferation studies.
- Incorporated into DNA to study the effects of various chemical modifications .
Biology:
- Widely used in cell biology to label dividing cells.
- Helps in tracking cell cycle progression and identifying proliferating cells .
Medicine:
- Utilized in cancer research to study tumor growth and response to treatments.
- Acts as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells .
Industry:
- Employed in the development of diagnostic tools and assays for detecting cell proliferation.
- Used in the production of research reagents and kits for molecular biology studies .
作用機序
機序: 5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸)は、細胞周期のS期にチミジンの代わりにDNAに組み込まれます。この組み込みにより、研究者はDNA合成と細胞増殖を追跡できます。この化合物の臭素原子は、X線回折研究でDNA構造を分析するためにも使用できます .
分子標的と経路:
チミジル酸シンターゼ: この化合物は、DNA合成に関与する酵素であるチミジル酸シンターゼを標的としています。
DNA複製経路: これは複製中のDNAに組み込まれ、DNA複製と修復メカニズムの研究を可能にします.
6. 類似の化合物との比較
類似の化合物:
5-ヨード-2’-デオキシウリジン: 同様の用途で使用される別のチミジン類似体。
5-フルオロ-2’-デオキシウリジン: がん研究と治療に使用されます。
2’-デオキシウリジン: 5-ブロモ-2’-デオキシウリジンの非ハロゲン化類似体.
独自性: 5-ブロモ-2’-デオキシウリジン 5’-(二水素リン酸)は、臭素原子により、X線回折研究での特定の用途と放射線増感剤としての使用が可能になります。DNAへの組み込みは、細胞増殖とDNA合成を研究するための貴重なツールを提供します .
類似化合物との比較
5-Iodo-2’-deoxyuridine: Another thymidine analogue used in similar applications.
5-Fluoro-2’-deoxyuridine: Used in cancer research and therapy.
2’-Deoxyuridine: The non-halogenated analogue of 5-Bromo-2’-deoxyuridine.
Uniqueness: 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its bromine atom, which allows for specific applications in X-ray diffraction studies and its use as a radiosensitizer. Its incorporation into DNA provides a valuable tool for studying cell proliferation and DNA synthesis .
特性
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















